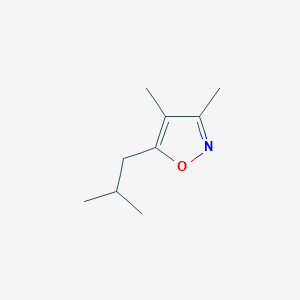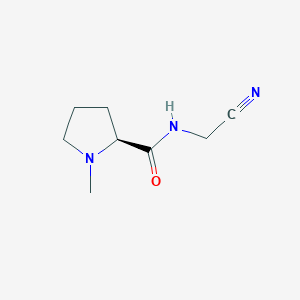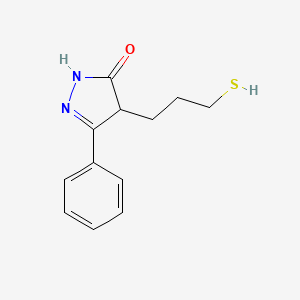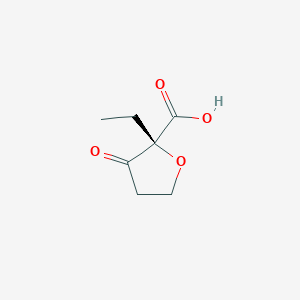
(R)-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylic acid group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the use of enantioselective catalytic reactions to introduce the chiral center. For example, the enantioselective addition of arylboronic acids to N-heteroaryl ketones can be employed to obtain chiral α-heteroaryl tertiary alcohols, which can then be further transformed into the desired compound .
Industrial Production Methods
Industrial production of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid typically involves large-scale catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxylic acid: A related compound with a furan ring and a carboxylic acid group.
2,5-Furandicarboxylic acid: Another similar compound with two carboxylic acid groups on a furan ring.
Tetrahydrofuran-2-carboxylic acid: A compound with a similar tetrahydrofuran ring structure but different substituents.
Uniqueness
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a chiral building block in organic chemistry.
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(2R)-2-ethyl-3-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-2-7(6(9)10)5(8)3-4-11-7/h2-4H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI-Schlüssel |
STJFNNHBULOBFB-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@@]1(C(=O)CCO1)C(=O)O |
Kanonische SMILES |
CCC1(C(=O)CCO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
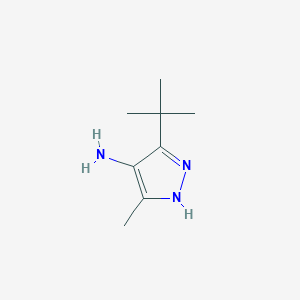
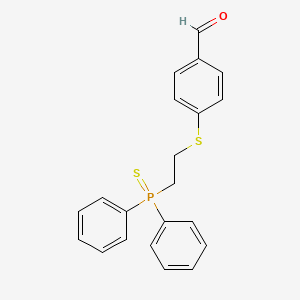

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

